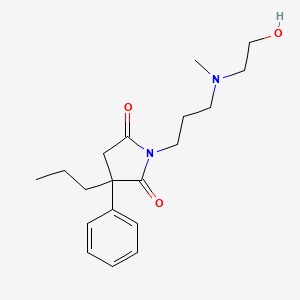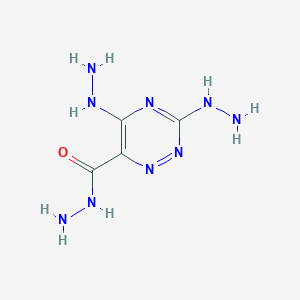
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide is a nitrogen-rich compound known for its potential applications in various scientific fields. This compound is characterized by its high nitrogen content, making it a valuable candidate for energetic materials and other specialized applications.
準備方法
The synthesis of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine precursors. One common method includes the cyclization of hydrazine with cyanuric chloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are being explored to enhance production efficiency.
化学反応の分析
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazine groups are replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is being investigated for use in the production of high-energy materials, such as explosives and propellants, due to its energetic properties[][3].
作用機序
The mechanism of action of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
類似化合物との比較
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide can be compared with other nitrogen-rich compounds such as:
1,3,5-Triazine derivatives: These compounds share a similar triazine core but differ in their substituent groups, leading to variations in their chemical and physical properties.
Tetrazine derivatives: These compounds have a higher nitrogen content and are often used in similar applications, such as energetic materials and biochemical research.
The uniqueness of this compound lies in its specific combination of hydrazine and triazine functionalities, which confer distinct reactivity and stability characteristics .
特性
CAS番号 |
31234-47-6 |
|---|---|
分子式 |
C4H9N9O |
分子量 |
199.18 g/mol |
IUPAC名 |
3,5-dihydrazinyl-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H9N9O/c5-9-2-1(3(14)10-6)12-13-4(8-2)11-7/h5-7H2,(H,10,14)(H2,8,9,11,13) |
InChIキー |
PUZVQZHWPNOSEL-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N=N1)NN)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
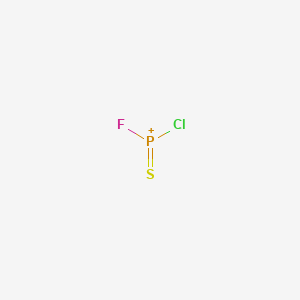
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
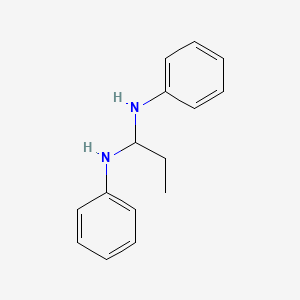


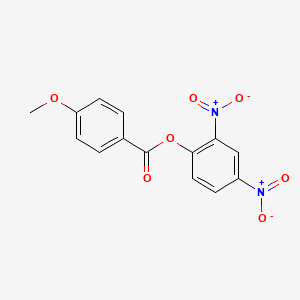
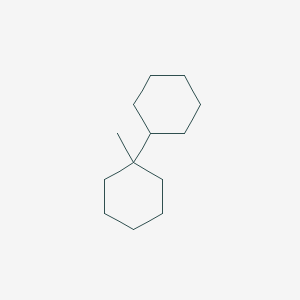
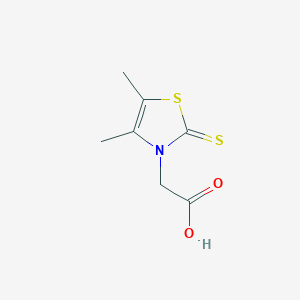
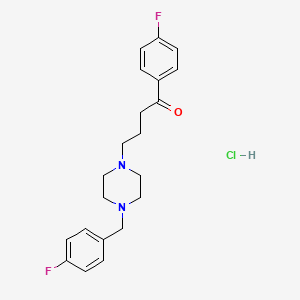

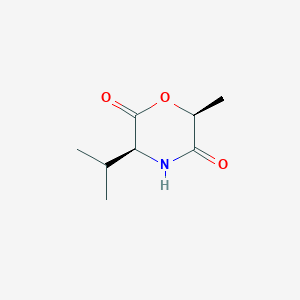
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
